2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a methoxy group, a tetrahydrothiopyran ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiopyran ring, followed by the formation of the piperidine ring. The methoxy group is then introduced through a methylation reaction. The final step involves the acylation of the piperidine ring with acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures, such as:
- 2-methoxytetrahydropyran
- 2-methyltetrahydrofuran
- N-(2-methoxyethyl)acetamide
Uniqueness
What sets 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide apart is its unique combination of functional groups and ring structures
Properties
IUPAC Name |
2-methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c1-18-11-14(17)15-10-12-2-6-16(7-3-12)13-4-8-19-9-5-13/h12-13H,2-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYICRAUPSKROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CCN(CC1)C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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